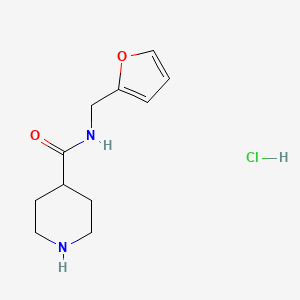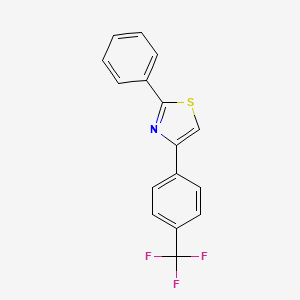![molecular formula C11H8F3N3O B1394316 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline CAS No. 1216999-17-5](/img/structure/B1394316.png)
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline
Vue d'ensemble
Description
The compound “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is a type of trifluoromethyl pyrimidine derivative . It is part of a class of organic compounds known as trifluoromethylbenzenes . These compounds contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of this compound involves a four-step reaction . The key intermediate, aromatic acid, and dimethylaminopyridine (DMAP) are dissolved in dichloromethane. Then, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) is added .
Molecular Structure Analysis
The molecular structure of “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group attached to it .
Chemical Reactions Analysis
The chemical reactions involving “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline” are primarily related to its antifungal, insecticidal, and anticancer properties . Some of the title compounds exhibited good in vitro antifungal activities . Meanwhile, the synthesized compounds showed moderate insecticidal activities . In addition, the synthesized compounds indicated certain anticancer activities .
Applications De Recherche Scientifique
Antitumor Activity
- Antitumor Potential : Novel trifluoromethylpyridine derivatives, similar in structure to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, have been investigated for their potential antitumor activities. Specifically, these compounds have shown varying degrees of effectiveness in inhibiting cancer cell proliferation in vitro, with some compounds exhibiting significant potency (Maftei et al., 2016).
Synthesis and Chemical Properties
- Synthesis Techniques : Research on the synthesis of C2-aryloxy- and arylaminopyrimidines, which are structurally related to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, has been conducted to produce a wide array of these compounds under mild reaction conditions (Quan et al., 2013).
- Chemical Reactions and Structural Analysis : The formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline through a domino reaction involving 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol has been studied, providing insights into the chemical behavior of related compounds (Erkin & Ramsh, 2014).
Applications in Organic Electronics
- Electroluminescent Properties : Investigations into the electroluminescent properties of compounds structurally similar to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline have been carried out. These studies focus on their potential applications in organic light-emitting diodes (OLEDs), highlighting their good thermal and morphological stabilities and high photoluminescence quantum yields (Jin et al., 2020).
Herbicidal Activity
- Herbicidal Potential : Novel pyrimidine derivatives, which include structures analogous to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, have been synthesized and tested for herbicidal activity. Some of these compounds have shown moderate effectiveness against specific weeds at certain concentrations (Li & Shi, 2014).
Antimicrobial Activity
- Antimicrobial Applications : Pyrimidine derivatives, structurally related to the compound , have been explored for their potential as antimicrobial agents, particularly against Staphylococcus aureus and other Gram-positive bacteria (Ali et al., 2003).
Insecticidal Activity
- Insecticidal Applications : Research on novel 4-arylamino pyrimidine derivatives, akin to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, has shown that these compounds can be effective insecticides against certain species at specific concentrations (Wu et al., 2019).
Anticancer Activity
- Anticancer Potential : Some pyrimidine derivatives, similar to 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline, have demonstrated significant anticancer activity in vitro, acting as potent inhibitors of specific cancer-related protein kinases (Determann et al., 2012).
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-5-16-10(17-9)18-8-3-1-2-7(15)6-8/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFLUFXNDQUWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



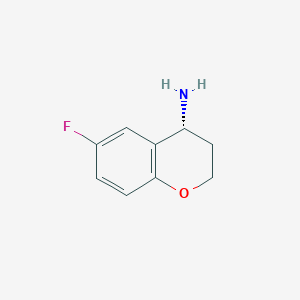
![Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394236.png)
![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)
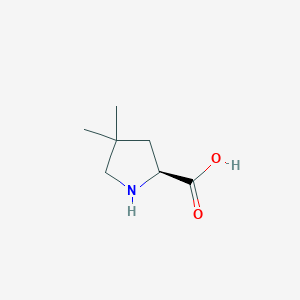
![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
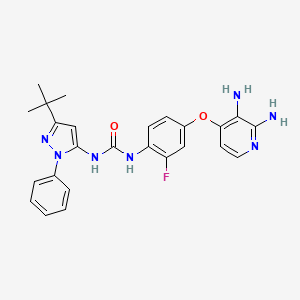
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
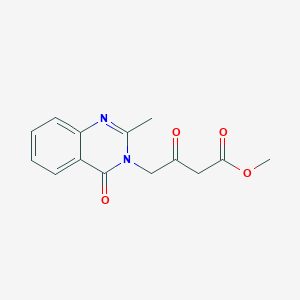
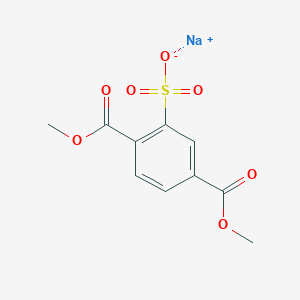
![3-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394252.png)
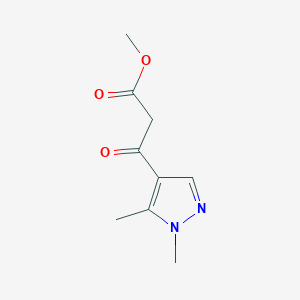
![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)
